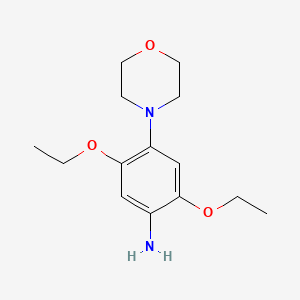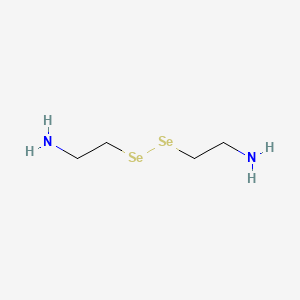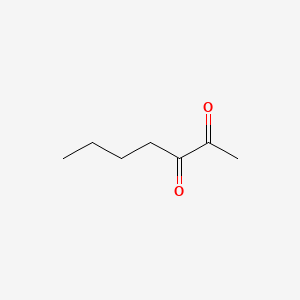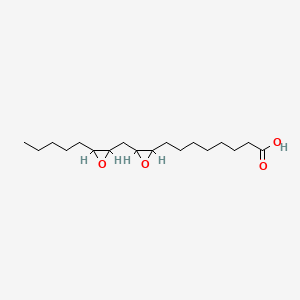
Atracurium
概要
説明
準備方法
合成経路と反応条件
アトラキュリウムベシラートは、テトラヒドロパパベリンとアクリル酸メチルまたはアクリル酸エチルを有機溶媒中で反応させる多段階プロセスによって合成されます。 次に、ペンタンジオールとアルカリ触媒下で反応させ、最後に生成物をシュウ酸付加塩と反応させて目的の化合物を生成します .
工業的製造方法
工業的には、アトラキュリウムベシラートの調製は、化合物を水に溶解し、リン酸でpHを調整し、PVDFフィルターでろ過することから始まります。 その後、溶液を窒素下で容器に充填して、酸素レベルを低く保ちます .
化学反応解析
アトラキュリウムベシラートは、いくつかのタイプの化学反応を起こします。
加水分解: この化合物は、酵素的エステル加水分解を起こし、モノ四級代謝物を生成します.
ホフマン脱離: 弱アルカリ条件下では、アトラキュリウムベシラートはホフマン脱離によって分解し、ラウダノシンとモノ四級アクリレートを生成します.
これらの反応で使用される一般的な試薬には、アルカリ触媒とリン酸が含まれます。 生成される主な生成物は、ラウダノシンとモノ四級アクリレートです .
科学研究への応用
アトラキュリウムベシラートは、特に以下の分野において、科学研究で広く使用されています。
化学反応の分析
Atracurium besylate undergoes several types of chemical reactions:
Hydrolysis: The compound can undergo enzymatic ester hydrolysis, leading to the formation of monoquaternary metabolites.
Hofmann Elimination: Under mild alkaline conditions, this compound besylate decomposes via Hofmann elimination, producing laudanosine and monoquaternary acrylate.
Common reagents used in these reactions include alkali catalysts and phosphoric acid. The major products formed are laudanosine and monoquaternary acrylate .
科学的研究の応用
Atracurium besylate is widely used in scientific research, particularly in the fields of:
作用機序
アトラキュリウムベシラートは、運動終板の胆汁受容体部位に競合的に結合することによって作用し、アセチルコリンの作用を阻害します . これにより、受容体チャネル複合体の活性化が阻止され、筋肉弛緩が起こります。 神経筋遮断は、ネオスチグミン、エドロフォニウム、ピリドスチグミンなどのアセチルコリンエステラーゼ阻害剤によって逆転させることができます .
類似の化合物との比較
アトラキュリウムベシラートは、しばしば以下のような他の筋弛緩薬と比較されます。
シサトラキュリウム: アトラキュリウムの立体異性体で、同様の特性を持ちますが、副作用が少ない.
スクシニルコリン: 迅速な作用発現を示す脱分極性筋弛緩薬ですが、いくつかの望ましくない副作用があります.
パンクロニウム: 作用時間が長い非脱分極性筋弛緩薬ですが、心臓血管系の副作用がより多く見られます.
アトラキュリウムベシラートは、ホフマン脱離を起こすという点でユニークで、肝臓や腎臓の機能に依存せずに代謝することができます .
類似化合物との比較
Atracurium besylate is often compared with other neuromuscular blocking agents such as:
Cisthis compound: A stereoisomer of this compound with similar properties but fewer side effects.
Succinylcholine: A depolarizing neuromuscular blocker with a rapid onset of action but several undesirable side effects.
Pancuronium: A non-depolarizing neuromuscular blocker with a longer duration of action but more cardiovascular side effects.
This compound besylate is unique in that it undergoes Hofmann elimination, allowing it to be metabolized independently of liver and kidney function .
特性
IUPAC Name |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSLJKQTIDHPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H72N2O12+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64228-81-5 (besylate) | |
| Record name | Atracurium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9043726 | |
| Record name | Atracurium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
929.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Atracurium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.32e-05 g/L | |
| Record name | Atracurium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64228-79-1 | |
| Record name | Atracurium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64228-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atracurium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atracurium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13295 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atracurium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atracurium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 - 194 °C | |
| Record name | Atracurium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,3-Dihydroxy-1,10-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B1203075.png)







![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B1203086.png)

![Dibenzo[a,e]fluoranthene](/img/structure/B1203091.png)

